5-(Trifluoromethyl)-1H-indazole
Overview
Description
5-(Trifluoromethyl)-1H-indazole is a heterocyclic compound that features a trifluoromethyl group attached to the indazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylated compounds often target enzymes involved in dna synthesis and replication .
Mode of Action
It’s known that trifluoromethylated nucleosides can either block the process of penetration of viruses into cells or inhibit the stage of genome replication . After monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dTTP for incorporation into the DNA strand synthesized by DNA polymerase .
Biochemical Pathways
It’s known that trifluoromethylated compounds can affect various biochemical pathways, including those involved in dna synthesis and replication .
Pharmacokinetics
It’s known that trifluoromethylated compounds are mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite .
Result of Action
It’s known that trifluoromethylated compounds can have antiviral, antibacterial, or antiprotozoal activity .
Action Environment
It’s known that the stability of trifluoromethylated compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. In particular, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). These interactions can modulate the activity of Nrf2, leading to changes in the expression of antioxidant genes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protective proteins. This activation can enhance cellular resistance to oxidative stress and reduce inflammation . Additionally, this compound may affect mitochondrial function and energy metabolism, further influencing cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. One key mechanism involves the inhibition of Keap1, which releases Nrf2 and allows it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the transcriptional activation of antioxidant and cytoprotective genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained activation of the Nrf2 pathway. Prolonged exposure to the compound may lead to adaptive responses, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance antioxidant defenses and reduce oxidative damage without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular redox balance and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and elimination. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) may facilitate the cellular uptake and efflux of this compound, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, modulating processes such as gene expression, energy metabolism, and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-indazole typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the radical trifluoromethylation of indazole precursors. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes where the reaction conditions are carefully controlled to avoid side reactions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Trifluoromethyl)-1H-indazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2H-indazole
- 5-(Trifluoromethyl)-1H-pyrazole
- 5-(Trifluoromethyl)-1H-benzimidazole
Uniqueness
5-(Trifluoromethyl)-1H-indazole is unique due to the specific positioning of the trifluoromethyl group on the indazole ring, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct pharmacological profiles .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMPANPIGWXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613292 | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-64-7 | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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